Cas no 851947-39-2 (ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core functionalized with phenyl, trifluoromethylbenzamido, and ester groups. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety allows for further derivatization. This compound may serve as an intermediate in synthesizing novel pharmaceuticals, particularly targeting enzyme inhibition or receptor modulation. Its well-defined structure and functional group diversity make it a valuable candidate for research in drug discovery and organic synthesis.
ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851947-39-2 structure
Product name:ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851947-39-2
MF:C23H16F3N3O4S
MW:487.451054573059
CID:5954648
PubChem ID:4598742

ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • Thieno[3,4-d]pyridazine-1-carboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-5-[[2-(trifluoromethyl)benzoyl]amino]-, ethyl ester
    • AKOS024590015
    • AB00670179-01
    • F0641-0073
    • ethyl 4-oxo-3-phenyl-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • 851947-39-2
    • Inchi: 1S/C23H16F3N3O4S/c1-2-33-22(32)18-15-12-34-20(17(15)21(31)29(28-18)13-8-4-3-5-9-13)27-19(30)14-10-6-7-11-16(14)23(24,25)26/h3-12H,2H2,1H3,(H,27,30)
    • InChI Key: BYAIVLPLZMAGSC-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C2=C(NC(=O)C3=CC=CC=C3C(F)(F)F)SC=C12

Computed Properties

  • Exact Mass: 487.08136166g/mol
  • Monoisotopic Mass: 487.08136166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 831
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • pka: 11.06±0.20(Predicted)

ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0641-0073-50mg
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0641-0073-3mg
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0641-0073-25mg
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0641-0073-30mg
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0641-0073-4mg
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0641-0073-2μmol
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0641-0073-100mg
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0641-0073-10μmol
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0641-0073-15mg
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0641-0073-40mg
ethyl 4-oxo-3-phenyl-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
851947-39-2 90%+
40mg
$140.0 2023-05-17

ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature

Additional information on ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Introduction to ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-39-2)

Ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-39-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thienopyridazine core, a trifluoromethyl group, and an ethyl ester moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The thienopyridazine scaffold is a well-known motif in medicinal chemistry due to its ability to modulate various biological targets. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable candidate for drug development. The ethyl ester functionality can be readily hydrolyzed in vivo to release the active carboxylic acid form, which may exhibit improved pharmacokinetic properties.

Recent studies have explored the biological activities of ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate. One notable area of research is its potential as an anticancer agent. In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that it can effectively reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.

The pharmacokinetic profile of ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been extensively studied. It has been found to exhibit good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. Metabolism primarily occurs via hepatic enzymes, with the major metabolites being identified as hydroxylated and glucuronidated forms.

To further understand the therapeutic potential of this compound, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate in patients with various diseases. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and exhibits promising antitumor activity.

The synthesis of ethyl 4-oxo-3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. Key synthetic steps include the formation of the thienopyridazine core through a cyclization reaction and the introduction of the trifluoromethyl and phenyl substituents via coupling reactions. The final step involves esterification with ethanol to form the ethyl ester derivative.

In conclusion, ethyl 4-oxyo----------- strong>3-phenyl-5-2-(trifluoromethyl)benzamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate-39-2)

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